molecular formula C26H33N3O4 B11512799 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B11512799
M. Wt: 451.6 g/mol
InChI Key: IEDGKZTTZAOEDN-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be prepared through amide bond formation between the corresponding amines and carboxylic acids.
    • Reaction Conditions : The reaction typically involves coupling the N-acetylglycyl amine with the 4-methoxyphenylcarboxylic acid and the 2,6-dimethylphenylamine under appropriate conditions.
    • Industrial Production : Industrial-scale production methods may involve optimized reaction conditions and purification steps.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
      • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may reduce the carbonyl group.
      • Substitution : Acid chlorides or anhydrides can replace the amide hydrogen.
    • Major Products : The products depend on the specific reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry : As an intermediate in organic synthesis, it contributes to the development of novel compounds.
    • Biology : Researchers explore its interactions with biological macromolecules, receptors, and enzymes.
    • Medicine : Investigations focus on potential pharmacological properties, including anti-inflammatory, antitumor, or antimicrobial effects.
    • Industry : It may serve as a building block for specialty chemicals.
  • Mechanism of Action

    • The compound’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
  • Comparison with Similar Compounds

    • Uniqueness : Its unique structure combines diverse functional groups, making it distinct from related compounds.
    • Similar Compounds : While I don’t have an exhaustive list, other oxalamides or amides with similar substituents could be relevant.

    Remember that this compound’s applications and properties continue to be explored, and further research may reveal additional insights.

    Properties

    Molecular Formula

    C26H33N3O4

    Molecular Weight

    451.6 g/mol

    IUPAC Name

    1-(N-(2-acetamidoacetyl)-4-methoxyanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

    InChI

    InChI=1S/C26H33N3O4/c1-18-9-8-10-19(2)24(18)28-25(32)26(15-6-5-7-16-26)29(23(31)17-27-20(3)30)21-11-13-22(33-4)14-12-21/h8-14H,5-7,15-17H2,1-4H3,(H,27,30)(H,28,32)

    InChI Key

    IEDGKZTTZAOEDN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CNC(=O)C

    Origin of Product

    United States

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